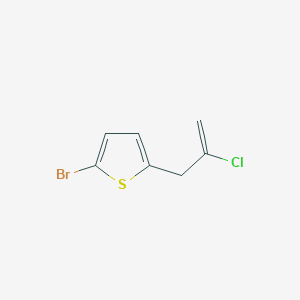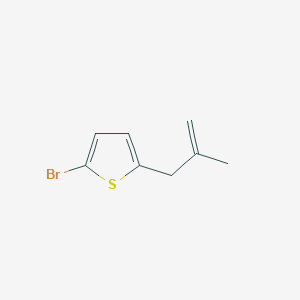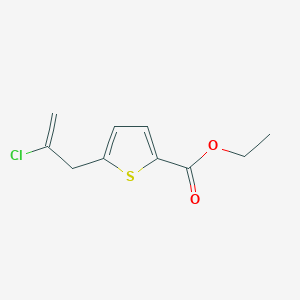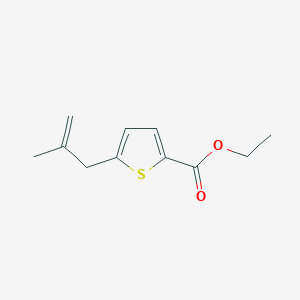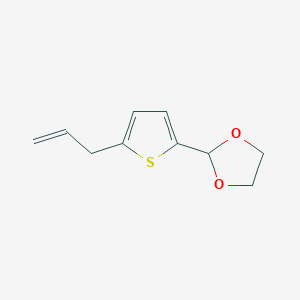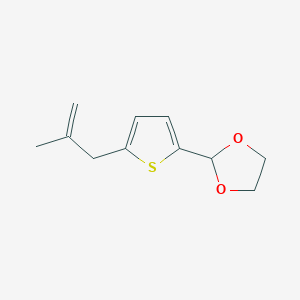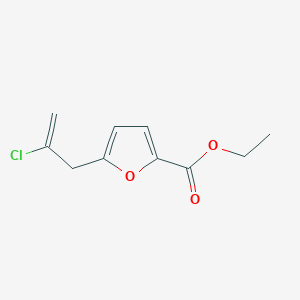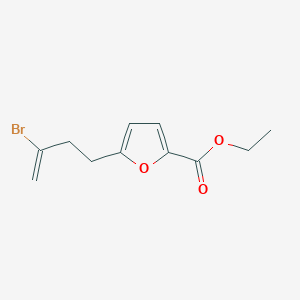
2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene
Übersicht
Beschreibung
2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene, commonly referred to as 2-BECF, is an organic compound belonging to the class of furans. 2-BECF is a colorless liquid with a boiling point of 159-162°C. It is mainly used in the synthesis of other organic compounds and is known for its stability and low toxicity. It has been widely used in the fields of organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
2-BECF has been used in a variety of scientific applications, including the synthesis of other organic compounds and the synthesis of drug molecules. It has also been used in the synthesis of polymers materials and as a reagent in organic reactions. In addition, it has been used in the synthesis of new compounds with potential therapeutic applications.
Wirkmechanismus
2-BECF is an organic compound with a relatively simple structure. The mechanism of action is not well understood, but it is believed that the reaction between the bromine and the 5-ethoxycarbonyl-2-furan is the key step in the synthesis of 2-BECF. The reaction involves the formation of a bromonium ion, which is then attacked by the ethoxycarbonyl group to form the desired product.
Biochemical and Physiological Effects
2-BECF is a relatively stable compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic and has not been found to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-BECF is a relatively stable compound and is relatively easy to synthesize in the lab. It is also relatively inexpensive and is readily available from chemical suppliers. However, it is a relatively reactive compound and should be handled with care in the lab.
Zukünftige Richtungen
The future of 2-BECF is likely to involve further research into its potential applications in the synthesis of other organic compounds and its potential use as a reagent in organic reactions. Additionally, further research into its potential therapeutic applications is likely to be pursued. Furthermore, research into its potential use in the development of new polymers and materials is likely to be conducted. Finally, research into its potential use as a catalyst in organic reactions is likely to be explored.
Eigenschaften
IUPAC Name |
ethyl 5-(3-bromobut-3-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-11(13)10-7-6-9(15-10)5-4-8(2)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHSUKWEXRMJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231562 | |
| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene | |
CAS RN |
951886-44-5 | |
| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





